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molecular formula C7H4Cl2N2 B1588999 2,4-Dichloro-6-methylnicotinonitrile CAS No. 38367-36-1

2,4-Dichloro-6-methylnicotinonitrile

Cat. No. B1588999
M. Wt: 187.02 g/mol
InChI Key: BZKGFMCVNLCEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

2,4-dichloro-6-methylnicotinonitrile (45 g, 240 mmol) was dissolved in CH3OH (300 ml). NaOMe (30% in MeOH, 100 ml, 1680 mmol) was added. The mixture was refluxed for 4 h. After cooled to r.t., the reaction mixture was neutralized by HOAc. The solvent was removed under vacuum and the residue was washed with H2O (300 ml) and MTBE (100 ml). The resulting solid was coevaporated with dry THF (300 ml) to give 2,4-dimethoxy-6-methylnicotinonitrile as a dark-yellow solid. (40 g, yield 95%).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6](Cl)[C:3]=1[C:4]#[N:5].[CH3:12][O-:13].[Na+].C[C:16]([OH:18])=O>CO>[CH3:12][O:13][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([O:18][CH3:16])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)C)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
100 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
the residue was washed with H2O (300 ml) and MTBE (100 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C#N)C(=CC(=N1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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